6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Researchers seeking a differentiated pyridine-2-carbaldehyde scaffold for hit-to-lead SAR often find simple alkoxy analogs insufficient. This compound delivers a tetrahydropyran-4-yloxy substituent with steric bulk and H-bonding capacity that simpler methoxy/ethoxy variants cannot replicate. • Reactive 2-carboxaldehyde handle: direct diversification via reductive amination, hydrazone, or oxime formation. • 95% purity specification from Maybridge collection, with QC documentation for reproducible screening. • Available in 250 mg-5 g quantities; ships ambient, non-hazardous.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 898289-54-8
Cat. No. B1420060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
CAS898289-54-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC=CC(=N2)C=O
InChIInChI=1S/C11H13NO3/c13-8-9-2-1-3-11(12-9)15-10-4-6-14-7-5-10/h1-3,8,10H,4-7H2
InChIKeySBTGZJPHUYLRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde Overview


6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde (CAS 898289-54-8) is a heterocyclic organic compound belonging to the pyridine carboxaldehyde class [1]. With molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g/mol , this compound features a pyridine ring bearing a reactive carboxaldehyde group at the 2-position and a tetrahydropyran-4-yloxy substituent at the 6-position [1]. It is commercially available from major suppliers such as Thermo Fisher Scientific (Maybridge collection) with a standard purity specification of 95% .

Selection Logic 6‑position tetrahydropyran‑4‑yloxy scaffold for steric and H‑bonding SAR
Workflow Fit Aldehyde handle supports direct reductive amination and carbonyl diversification
Procurement Context Maybridge‑curated heterocyclic building block with defined purity specification

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde Differentiation


While numerous pyridine-2-carbaldehyde derivatives exist as synthetic intermediates, the 6-position tetrahydropyran-4-yloxy substituent imparts distinct physicochemical properties that cannot be replicated by simple alkoxy (e.g., methoxy, ethoxy) or unsubstituted analogs [1]. The tetrahydropyran ring introduces increased steric bulk, modulated lipophilicity, and an additional oxygen atom capable of participating in hydrogen bonding networks [1]. As demonstrated in structurally related oxan-4-yloxy pyridine series, this substitution pattern can dramatically alter target binding affinity by orders of magnitude compared to smaller alkoxy substituents [2]. Consequently, substituting this compound with a simpler pyridine-2-carbaldehyde derivative in a synthetic route or biological assay would fundamentally alter downstream molecular properties and experimental outcomes.

Smaller alkoxy (methoxy, ethoxy) substituents may shift steric bulk, lipophilicity, and hydrogen‑bonding geometry relative to tetrahydropyran‑4‑yloxy.
Non‑aldehyde 6‑substituted analogs (nitrile, bromo) require different synthetic activation and may alter downstream elaboration strategy.
Non‑Maybridge or unspecified‑purity sources may introduce batch variability that limits experimental reproducibility.

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde – Differentiation Evidence


Tetrahydropyran-4-yloxy vs. Alkoxy Substituents

The target compound incorporates a tetrahydropyran-4-yloxy group at the pyridine 6-position, whereas common comparator analogs such as 6-methoxypyridine-2-carbaldehyde and 6-ethoxypyridine-2-carbaldehyde bear smaller, less sterically demanding alkoxy substituents [1]. The tetrahydropyran ring introduces a saturated six-membered oxygen-containing heterocycle with distinct conformational properties and hydrogen-bonding capacity not present in linear alkoxy groups. In a structurally related oxan-4-yloxy pyridine series evaluated for SSAO inhibition, compounds containing the tetrahydropyran-4-yloxy moiety demonstrated IC50 values <50 nM, representing potent target engagement [2]. While direct head-to-head data for the aldehyde analog is not available, this class-level inference establishes that the tetrahydropyran-4-yloxy substituent confers fundamentally different molecular recognition properties compared to simpler alkoxy congeners.

THP‑4‑yloxy vs. Alkoxy Substituents
Class‑level inference
~3.3× larger than methoxy; cyclic ether oxygen with conformational constraints
Steric bulk and H‑bonding geometry may alter target binding site occupancy.
Class‑related evidence; binding impact requires compound‑specific validation.
Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Aldehyde vs. Nitrile and Bromo Analogs

The target compound contains a reactive 2-carboxaldehyde group that serves as a versatile synthetic handle for transformations including reductive amination, Grignard addition, Horner-Wadsworth-Emmons olefination, and oxime/hydrazone formation . This contrasts with non-aldehyde 6-substituted tetrahydropyran-4-yloxy pyridine analogs such as 6-(tetrahydropyran-4-yloxy)nicotinonitrile (CAS 884507-60-2) which bears a nitrile group requiring different reaction conditions [1], or 2-bromo-6-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine which necessitates palladium-catalyzed cross-coupling for further elaboration [2]. The aldehyde functionality enables direct conjugation to amine-containing pharmacophores without additional activation steps, streamlining synthetic workflows.

Aldehyde vs. Nitrile and Bromo Analogs
Class‑level inference
One‑step reductive amination; avoids reduction or metal catalysis steps
Orthogonal reactivity enables convergent synthetic strategies.
Functional group utility based on established reactivity profiles.
Synthetic Chemistry Building Blocks Functional Group Reactivity

Commercial Purity and Reproducibility

The target compound is commercially available through Thermo Fisher Scientific (Maybridge collection) with a documented purity specification of 95% . This contrasts with alternative sourcing channels where purity may be unspecified or lower. The compound is supplied in amber glass bottles with defined packaging quantities (e.g., 250 mg, 1 g), enabling precise inventory management and reproducible experimental outcomes . The Maybridge portfolio, from which this compound is sourced, applies exclusion criteria to remove reactive or problematic structures, reducing false-positive rates in screening campaigns .

Commercial Purity and Reproducibility
Data to verify
95% Maybridge (CC58204DA)
Defined purity supports batch‑to‑batch consistency.
Supplier specification; independent QC verification advised.
Procurement Quality Assurance Reproducibility

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde – Application Scenarios


Medicinal Chemistry SAR Exploration

The tetrahydropyran-4-yloxy substituent provides steric bulk and hydrogen-bonding capacity that differentiates this scaffold from simpler alkoxy analogs [1]. As evidenced by class-related oxan-4-yloxy pyridine derivatives achieving sub-50 nM IC50 values against SSAO [2], this substitution pattern can confer potent target engagement. The aldehyde handle enables rapid diversification via reductive amination or other carbonyl chemistry, making this compound suitable for hit-to-lead SAR campaigns where systematic variation of vector length, sterics, and hydrogen-bonding is required.

Heterocyclic Library Construction

The reactive 2-carboxaldehyde group enables direct elaboration to diverse chemotypes including imines, hydrazones, oximes, and alcohols via nucleophilic addition . Unlike the corresponding nitrile or bromo analogs that require additional activation or catalysis steps, the aldehyde functionality supports convergent synthesis strategies. This compound is sourced from the Maybridge collection, which specifically curates heterocyclic building blocks for drug discovery applications .

Reduced False-Positive Risk in HTS

As part of the Maybridge portfolio, this compound benefits from exclusion criteria that remove reactive functional groups known to generate assay interference or false-positive hits . Combined with the documented 95% purity specification , this reduces the likelihood of confounding results in biochemical or cell-based screening campaigns. The defined purity and quality control documentation support reproducible hit confirmation and follow-up studies.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Tetrahydropyran‑4‑yloxy steric and H‑bonding profile
Target engagement assay and binding‑pocket occupancy
Heterocyclic library construction
2‑Carboxaldehyde orthogonal reactivity
Convergent synthesis and diversification efficiency
Reduced false‑positive risk in HTS
Maybridge curation and defined purity specification
Hit‑confirmation reproducibility and interference screening

Technical Documentation Hub

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28 linked technical documents
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